(3-(N-Methylacetamido)phenyl)boronic acid

Description

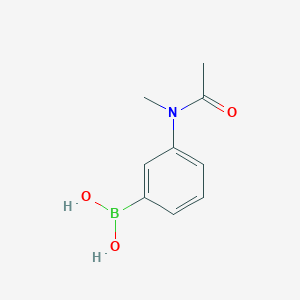

(3-(N-Methylacetamido)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with an N-methylacetamido group at the meta position. This compound is part of a broader class of arylboronic acids, which are widely used in organic synthesis, medicinal chemistry, and biochemical sensing due to their ability to form reversible covalent bonds with diols, such as those in carbohydrates or glycoproteins . The N-methylacetamido group introduces steric and electronic modifications that influence its reactivity, solubility, and biological interactions compared to simpler boronic acids like phenylboronic acid (PBA) .

Properties

Molecular Formula |

C9H12BNO3 |

|---|---|

Molecular Weight |

193.01 g/mol |

IUPAC Name |

[3-[acetyl(methyl)amino]phenyl]boronic acid |

InChI |

InChI=1S/C9H12BNO3/c1-7(12)11(2)9-5-3-4-8(6-9)10(13)14/h3-6,13-14H,1-2H3 |

InChI Key |

NZAKFCIQJWIJPH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)N(C)C(=O)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(N-Methylacetamido)phenyl)boronic acid typically involves the following steps:

Nitration of Phenylboronic Acid: The starting material, phenylboronic acid, undergoes nitration to introduce a nitro group at the meta position.

Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Acetylation: The amino group is acetylated using acetic anhydride to form the N-acetyl derivative.

Methylation: Finally, the acetylated amino group is methylated using methyl iodide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (3-(N-Methylacetamido)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide.

Substitution: The N-methylacetamido group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation of the boronic acid group.

Functionalized Derivatives: Obtained through nucleophilic substitution reactions.

Scientific Research Applications

(3-(N-Methylacetamido)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.

Industry: Utilized in the production of advanced materials, including polymers and sensors.

Mechanism of Action

The mechanism of action of (3-(N-Methylacetamido)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, including enzyme inhibition and molecular recognition.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those containing serine or threonine residues.

Molecular Recognition: The boronic acid group enables the compound to selectively recognize and bind to specific biomolecules, making it useful in diagnostic and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects: The N-methylacetamido group in the target compound is less basic than the amino group in 3APBA but more polar than the acetyl group in 3-acetylphenylboronic acid. This balance may enhance solubility and reduce nonspecific binding in biological systems .

Enzyme Inhibition

- β-Lactamase Inhibition : Triazole-substituted analogs (e.g., 1-amido-2-triazolylethaneboronic acid) demonstrate improved minimal inhibitory concentrations (MICs) compared to phenyl-substituted boronic acids, highlighting the role of substituents in enhancing antibacterial activity .

- Histone Deacetylase (HDAC) Inhibition: Boronic acids with methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) show potent inhibition of fungal appressorium formation at low concentrations (1 µM), suggesting that bulky electron-donating groups enhance target specificity .

Diagnostic Utility

- Phenylboronic acid (PBA) exhibits superior diagnostic accuracy over 3-aminophenylboronic acid (APBA) in differentiating bacterial enzyme producers, likely due to reduced steric hindrance . The N-methylacetamido group in the target compound may offer intermediate steric properties, balancing specificity and binding efficiency.

Physicochemical and Reactivity Comparisons

- Solubility: The acetamido group in 3AAPBA and the target compound improves water solubility compared to non-polar analogs like phenylboronic acid .

- Synthetic Utility: (6-Acetamidopyridin-3-yl)boronic acid is effective in Suzuki-Miyaura cross-coupling reactions, indicating that acetamido-substituted boronic acids are stable under catalytic conditions .

Binding Affinity and Complexation

- Diol Binding: 3-Aminophenylboronic acid (APBA) binds alizarin red S (ARS) with a dissociation constant (K1) of ~1,648 M⁻¹, whereas PBA exhibits weaker binding (K1 = 2,357 M⁻¹) .

Key Research Findings

Steric vs. Electronic Effects : Substituents like triazoles () or methoxyethyl groups () optimize biological activity by balancing steric bulk and electronic effects. The target compound’s N-methylacetamido group may similarly fine-tune interactions with enzymes or biomarkers.

Diagnostic Accuracy: Structural simplicity (e.g., PBA) can outperform functionalized analogs (e.g., APBA) in certain assays, emphasizing the need for context-specific design .

Synthetic Versatility : Acetamido-substituted boronic acids are valuable in cross-coupling reactions, suggesting broad applicability in drug discovery .

Biological Activity

(3-(N-Methylacetamido)phenyl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities. This article explores its interactions with biomolecules, anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a phenyl group substituted with an N-methylacetamido functional group and a boronic acid moiety. Its ability to form reversible covalent bonds with diols allows it to function effectively in various chemical and biological contexts, particularly in the synthesis of complex organic molecules.

The primary mechanism of action of this compound involves its interaction with biomolecules, particularly those containing cis-diols. This interaction facilitates the formation of boronate esters, which can influence enzymatic activity and signal transduction pathways. Notably, this compound has shown potential in targeting proteasome activity, making it a candidate for anticancer therapies by modulating proteolytic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, research demonstrated that related boronic compounds significantly decreased the viability of prostate cancer cells while maintaining the viability of healthy cells. Specifically, concentrations of 5 µM resulted in a reduction of cell viability to 33% for cancer cells while healthy cells remained at 71% viability .

Case Study: Cytotoxicity Assessment

- Cell Lines Used : PC-3 (prostate cancer), L929 (mouse fibroblast).

- Concentrations Tested : 0.5 µM to 5 µM.

- Findings : At 5 µM, PC-3 cell viability was reduced to 33%, indicating strong cytotoxicity against cancer cells while sparing healthy cells .

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity against various pathogens. Studies have reported inhibition zones ranging from 7 to 13 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger when tested with different concentrations of boronic compounds .

Table: Antimicrobial Activity Summary

| Microorganism | Inhibition Zone Diameter (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | 6.50 |

| Escherichia coli | 12 | 6.50 |

| Candida albicans | 8 | 6.50 |

| Aspergillus niger | 9 | 6.50 |

Enzyme Inhibition Activities

The compound has also been evaluated for its enzyme inhibition properties. It demonstrated moderate acetylcholinesterase inhibition (IC50: 115.63 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 µg/mL). These findings suggest potential applications in treating conditions related to cholinergic dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.